Iron Oxide Black

描述

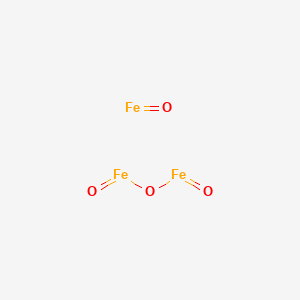

Iron Oxide Black, also known as magnetite, is a chemical compound with the formula Fe₃O₄. It is one of the several iron oxides and is known for its black color and magnetic properties. This compound occurs naturally as the mineral magnetite and is one of the main iron ores. This compound is widely used as a pigment due to its stability and non-toxicity .

准备方法

Synthetic Routes and Reaction Conditions: Iron Oxide Black can be synthesized through various methods. One common laboratory method involves the reaction of iron(II) chloride and iron(III) chloride in the presence of sodium hydroxide. The reaction is carried out at elevated temperatures, typically around 70°C, with vigorous stirring to ensure proper mixing and formation of the black precipitate .

Industrial Production Methods: In industrial settings, this compound is often produced by the thermal decomposition of iron salts or by the reduction of iron oxides. The Massart method, which involves the co-precipitation of iron(II) and iron(III) salts, is also widely used. This method allows for the control of particle size and shape, which is crucial for various applications .

化学反应分析

Types of Reactions: Iron Oxide Black undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form iron(III) oxide (Fe₂O₃) using oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: It can be reduced to iron metal using reducing agents like hydrogen gas or carbon monoxide at high temperatures.

Substitution: this compound can react with acids to form iron salts and water.

Major Products Formed:

Oxidation: Fe₃O₄ + O₂ → 3Fe₂O₃

Reduction: Fe₃O₄ + 4H₂ → 3Fe + 4H₂O

Substitution: Fe₃O₄ + 8HCl → FeCl₂ + 2FeCl₃ + 4H₂O

科学研究应用

Construction and Building Materials

Iron oxide black is widely used in the construction industry as a pigment to enhance the color and durability of concrete and other building materials. Its incorporation improves the aesthetic appeal while providing UV stability and resistance to weathering.

Key Applications:

- Concrete Pigmentation: Enhances color and aesthetic appeal.

- Roofing Materials: Provides UV protection and thermal stability.

- Bricks and Tiles: Improves color consistency and durability.

Cosmetics and Personal Care Products

In cosmetics, this compound serves as a pigment in various formulations, including foundations, powders, and eye makeup. Its stability and non-reactivity make it suitable for sensitive skin applications.

Key Applications:

- Color Cosmetics: Used in foundations, powders, and eyeliners.

- Sunscreens: Provides protection against UV radiation when combined with other agents .

- Tattoo Inks: Utilized for its deep color and stability in skin applications .

Biomedical Applications

Iron oxide nanoparticles have gained attention in biomedical fields due to their unique magnetic properties. They are utilized in drug delivery systems, magnetic resonance imaging (MRI), and cancer treatment modalities such as hyperthermia.

Key Research Findings:

- Drug Delivery Systems: Iron oxide nanoparticles can be engineered for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .

- MRI Contrast Agents: Their magnetic properties make them effective for enhancing imaging contrast .

- Cancer Therapy: Used in hyperthermia treatments where localized heating is applied to cancerous tissues .

Environmental Remediation

This compound plays a significant role in environmental applications, particularly in the remediation of contaminated sites. It can adsorb heavy metals and other pollutants from water sources.

Case Studies:

- A study demonstrated that iron oxide nanoparticles effectively removed contaminants from wastewater, showcasing their potential for large-scale environmental cleanup efforts .

- In oil recovery operations, this compound was used to mitigate black powder contamination in pipelines, improving operational efficiency and reducing maintenance costs .

Industrial Applications

In various industrial processes, this compound is employed as a pigment in coatings, plastics, and inks. Its stability under heat and light makes it an ideal choice for products requiring long-lasting color.

Key Applications:

- Coatings: Provides corrosion resistance and aesthetic qualities.

- Plastics: Enhances color stability in plastic products.

- Inks: Used in printing inks for its deep black color.

Data Tables

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Construction | Concrete pigmentation | UV stability, aesthetic enhancement |

| Cosmetics | Foundations, sunscreens | Non-reactive, stable color |

| Biomedical | Drug delivery, MRI contrast agents | Targeted therapy, enhanced imaging |

| Environmental Remediation | Contaminant adsorption | Effective removal of heavy metals |

| Industrial | Coatings, plastics | Long-lasting color stability |

作用机制

Iron Oxide Black exerts its effects primarily through its magnetic properties. In biological systems, it can interact with magnetic fields to enhance imaging techniques such as MRI. The compound’s ability to generate heat when exposed to an alternating magnetic field is exploited in hyperthermia treatments for cancer. The molecular targets and pathways involved include the interaction with cellular structures and the generation of localized heat to induce cell death in cancerous tissues .

相似化合物的比较

Iron Oxide Black can be compared with other iron oxides and black pigments:

Iron(III) Oxide (Fe₂O₃): Unlike this compound, Iron(III) Oxide is not magnetic and is commonly used as a red pigment.

Iron(II) Oxide (FeO): This compound is less stable and less commonly encountered than this compound.

Carbon Black (PBk7): A carbon-based black pigment that is highly opaque and has a high tinting strength, but lacks the magnetic properties of this compound.

Lamp Black (PBk6): Another carbon-based pigment, similar to Carbon Black, but with a cooler undertone.

This compound is unique due to its combination of magnetic properties and stability, making it suitable for a wide range of applications in various fields.

生物活性

Iron oxide black (Fe₃O₄) is a significant compound with diverse biological activities, primarily attributed to its unique physicochemical properties. This article provides an overview of the biological activity of this compound, including its antimicrobial, antioxidant, and anti-inflammatory properties. Recent studies and case analyses highlight its applications in various fields, particularly in biomedicine and environmental science.

1. Overview of this compound

This compound, also known as magnetite, is a naturally occurring mineral with the chemical formula Fe₃O₄. Its structure consists of iron ions in both ferrous (Fe²⁺) and ferric (Fe³⁺) states, contributing to its magnetic properties and stability in various environments. The synthesis of iron oxide nanoparticles (IONPs) has gained attention due to their enhanced biological activities compared to bulk materials.

2. Antimicrobial Activity

Recent studies have demonstrated the significant antimicrobial properties of this compound nanoparticles. The antibacterial effects are particularly pronounced against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (mg/mL) | Untreated IONPs | DMSO Extract Modified IONPs |

|---|---|---|---|

| Staphylococcus aureus | 2.5 | 10 | 0.313 |

| Escherichia coli | 5 | 5 | 1.25 |

| Bacillus cereus | 10 | 10 | 0.625 |

The modification of IONPs with plant extracts has been shown to enhance their antibacterial properties, particularly when using DMSO extracts, which reduced the minimum inhibitory concentration (MIC) significantly against several pathogenic bacteria .

3. Antioxidant Properties

This compound exhibits notable antioxidant activity, which is vital for mitigating oxidative stress in biological systems. Studies indicate that IONPs can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

- Mechanism of Action : The antioxidant activity is attributed to the ability of iron ions to participate in redox reactions, leading to the neutralization of reactive oxygen species (ROS).

- Case Study : In a study involving black cumin extract-mediated IONPs, significant antioxidant activity was observed, which correlated with their antibacterial efficacy .

4. Anti-inflammatory Effects

This compound nanoparticles have also been investigated for their anti-inflammatory properties. They can modulate inflammatory responses through various mechanisms:

- Cytokine Modulation : IONPs have been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

- Case Study : A study utilizing IONPs derived from black cumin extract demonstrated a dose-dependent decrease in inflammation markers in cell cultures exposed to inflammatory stimuli .

5. Applications in Biomedicine

The biological activities of this compound make it a promising candidate for various biomedical applications:

- Drug Delivery Systems : Due to their magnetic properties, IONPs can be used for targeted drug delivery and magnetic resonance imaging (MRI).

- Cancer Therapy : Research indicates that IONPs can enhance the efficacy of chemotherapy by improving drug accumulation at tumor sites while minimizing side effects.

6. Environmental Implications

Beyond biomedical applications, this compound plays a crucial role in environmental science:

- Phosphorus Adsorption : Iron oxides are recognized for their ability to adsorb inorganic and organic phosphorus compounds, aiding in nutrient cycling within ecosystems .

- Pollution Remediation : IONPs can be employed in the remediation of contaminated water by adsorbing heavy metals and other pollutants.

常见问题

Basic Research Questions

Q. What synthesis parameters critically influence the crystallinity and particle size distribution of Iron Oxide Black nanoparticles?

Methodological Answer: To optimize synthesis, systematically vary parameters like Fe²⁺/Fe³⁺ molar ratio, pH, temperature, and reaction time. For example, a 1:2 Fe²⁺/Fe³⁺ ratio under alkaline conditions (pH 10–12) and temperatures of 70–90°C often yields phase-pure nanoparticles. Use XRD to confirm crystallinity (e.g., matching reference patterns to JCPDS 19-0629) and TEM/DLS for size distribution analysis. Statistical tools like log-normal fitting assess reproducibility. Note that rapid nucleation at higher temperatures may reduce agglomeration but increase polydispersity .

| Parameter | Characterization Method | Key Outcome |

|---|---|---|

| Fe²⁺/Fe³⁺ Ratio | ICP-OES | Phase purity >95% (XRD) |

| Reaction pH | Zeta Potential | Colloidal stability (>48 hours) |

| Temperature | TEM/DLS | Mean particle size: 15±3 nm |

Q. Which characterization techniques are essential for confirming the magnetic and structural properties of this compound?

Methodological Answer:

- XRD : Confirms crystal structure and phase purity by comparing diffraction peaks to reference data.

- Vibrating Sample Magnetometry (VSM) : Measures saturation magnetization (e.g., 80–90 emu/g for Fe₃O₄) and coercivity.

- TEM/HRTEM : Provides particle morphology and size distribution.

- Mössbauer Spectroscopy : Distinguishes Fe²⁺ and Fe³⁺ oxidation states. Discrepancies in magnetic data (e.g., lower saturation due to surface oxidation) require cross-validation with XPS or TGA .

Advanced Research Questions

Q. How do surface modifications (e.g., polymer coatings) alter the colloidal stability and catalytic activity of this compound nanoparticles?

Methodological Answer: Functionalize surfaces with ligands (e.g., citric acid, PEG) or inorganic coatings (e.g., SiO₂). Assess stability via zeta potential (≥|±30| mV indicates stability) and catalytic activity through reaction kinetics (e.g., dye degradation rates). Conflicting reports on optimal coating thickness (e.g., PEG-2000 vs. PEG-5000) necessitate controlled experiments with fixed nanoparticle cores and variable ligand densities. Use BET surface area analysis to correlate activity with accessible sites .

Q. What mechanisms explain pH-dependent aggregation behavior of this compound in aqueous environments?

Methodological Answer: Apply DLVO theory to model electrostatic repulsion vs. van der Waals attraction. Conduct experiments at varying pH (2–12) and ionic strengths, monitoring aggregation via DLS or turbidimetry. Surface charge (zeta potential) trends should align with protonation/deprotonation of surface hydroxyl groups. Contradictions in critical coagulation concentrations (CCC) across studies may arise from differences in nanoparticle synthesis or impurity levels .

Q. How do interfacial electron-transfer dynamics in this compound composites influence their photocatalytic efficiency?

Methodological Answer: Design heterostructures (e.g., Fe₃O₄/TiO₂) and use transient absorption spectroscopy to track charge carrier lifetimes. Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance. Conflicting efficiency reports (e.g., doping vs. heterojunction effects) require controlled comparisons of bandgap alignment (via UV-Vis DRS) and scavenger experiments to identify dominant reactive species (•OH vs. h⁺) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting saturation magnetization values for this compound nanoparticles?

Methodological Answer: Variations arise from:

- Surface Oxidation : Magnetite (Fe₃O₄) oxidizes to maghemite (γ-Fe₂O₃), reducing saturation magnetization. Use XPS or Mössbauer spectroscopy to quantify oxidation extent.

- Size Effects : Superparamagnetic behavior in sub-10 nm particles lowers magnetization. Size-dependent studies with TEM and VSM are critical.

- Synthesis Method : Thermal decomposition yields higher crystallinity than co-precipitation. Standardize synthesis protocols and annealing conditions to minimize discrepancies .

Q. Methodological Frameworks

Q. How can researchers design experiments to resolve contradictions in the catalytic activity of doped this compound systems?

Methodological Answer:

- Controlled Variables : Fix nanoparticle size and doping concentration (e.g., Mn²⁺ or Co²⁺) while varying reaction conditions (temperature, pH).

- Activity Metrics : Use turnover frequency (TOF) normalized to surface area (BET) rather than mass-based metrics.

- Advanced Characterization : Operando XRD/Raman spectroscopy to monitor structural changes during catalysis.

- Statistical Validation : Multivariate analysis (e.g., ANOVA) to identify significant variables .

属性

IUPAC Name |

oxoiron;oxo(oxoferriooxy)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Fe.4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVJSHCCFOBDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Fe].O=[Fe]O[Fe]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | C.I. Pigment Black 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1317-61-9 | |

| Record name | C.I. Pigment Black 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Black 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron oxide black | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。